molecular formula C34H55N11O11S B12569386 L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine CAS No. 600707-10-6

L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine

Cat. No.: B12569386
CAS No.: 600707-10-6
M. Wt: 825.9 g/mol
InChI Key: NJZIEHIHUTYTLD-RTHQQOCOSA-N
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Description

L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a synthetic peptide composed of several amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides.

    Coupling: Activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protecting groups are removed to allow the next amino acid to be added.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Peptides like L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine have various applications:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their role in cellular processes and signaling.

    Medicine: Potential therapeutic agents for diseases.

    Industry: Used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-L-ornithyl-L-alanine: Lacks the diaminomethylidene group.

    L-Leucyl-L-glutaminyl-L-tyrosyl-L-methionyl-L-ornithyl-L-alanine: Lacks both the nitro and diaminomethylidene groups.

Uniqueness

The presence of the 3-nitro group and the diaminomethylidene group in L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine may confer unique chemical properties and biological activities compared to similar peptides.

Properties

CAS No.

600707-10-6

Molecular Formula

C34H55N11O11S

Molecular Weight

825.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C34H55N11O11S/c1-17(2)14-20(35)28(48)41-22(8-10-27(36)47)30(50)44-24(15-19-7-9-26(46)25(16-19)45(55)56)32(52)43-23(11-13-57-4)31(51)42-21(6-5-12-39-34(37)38)29(49)40-18(3)33(53)54/h7,9,16-18,20-24,46H,5-6,8,10-15,35H2,1-4H3,(H2,36,47)(H,40,49)(H,41,48)(H,42,51)(H,43,52)(H,44,50)(H,53,54)(H4,37,38,39)/t18-,20-,21-,22-,23-,24-/m0/s1

InChI Key

NJZIEHIHUTYTLD-RTHQQOCOSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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